molecular formula C24H25ClN2O4S B14806850 2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

2-(4-chloro-2,3-dimethylphenoxy)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B14806850
M. Wt: 473.0 g/mol
InChI Key: FAWDYYCDWVXLHU-UHFFFAOYSA-N
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Description

2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a phenoxy group, a sulfonyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Preparation of 4-chloro-2,3-dimethylphenol: This can be achieved by chlorination of 2,3-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 2-(4-chloro-2,3-dimethylphenoxy)acetic acid: This step involves the reaction of 4-chloro-2,3-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide: This intermediate can be prepared by reacting 4-aminobenzenesulfonamide with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling Reaction: The final step involves the coupling of 2-(4-chloro-2,3-dimethylphenoxy)acetic acid with N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide using a coupling agent such as DCC or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2,3-dimethylphenoxy)acetic acid: A precursor in the synthesis of the target compound.

    N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide: An intermediate in the synthesis of the target compound.

    4-chloro-2,3-dimethylphenol: A starting material in the synthesis of the target compound.

Uniqueness

2-(4-chloro-2,3-dimethylphenoxy)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C24H25ClN2O4S

Molecular Weight

473.0 g/mol

IUPAC Name

2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C24H25ClN2O4S/c1-17-18(2)23(13-12-22(17)25)31-16-24(28)27-20-8-10-21(11-9-20)32(29,30)26-15-14-19-6-4-3-5-7-19/h3-13,26H,14-16H2,1-2H3,(H,27,28)

InChI Key

FAWDYYCDWVXLHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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